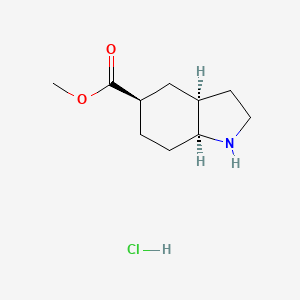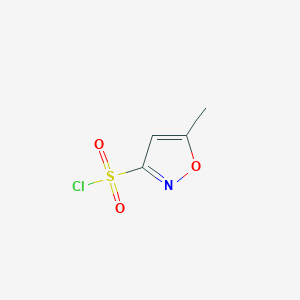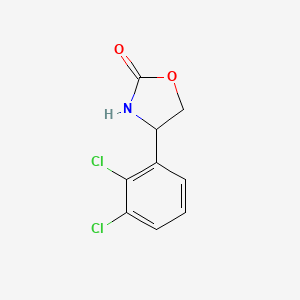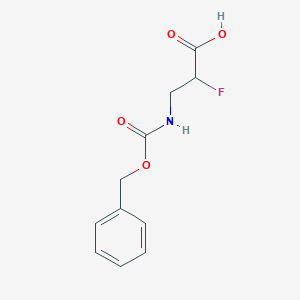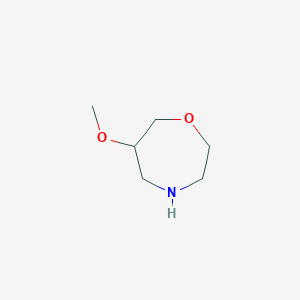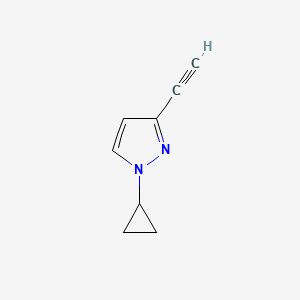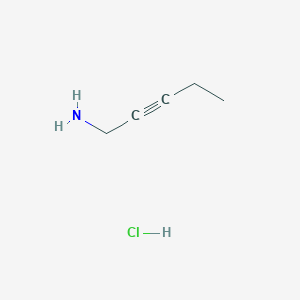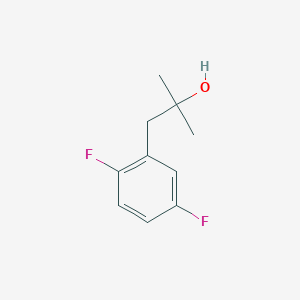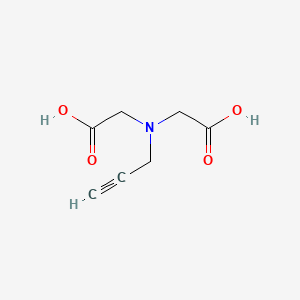
2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by the presence of a prop-2-yn-1-yl group attached to an azanediyl diacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid typically involves the reaction of propargylamine with diacetic acid derivatives. One common method includes:
Starting Materials: Propargylamine and diacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Procedure: Propargylamine is added to a solution of diacetic acid under stirring. The mixture is heated to a specific temperature (usually around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the diacetic acid moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Methylazanediyl)diacetic acid: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
Iminodiacetic acid: Lacks the prop-2-yn-1-yl group and has a simpler structure.
Uniqueness
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds like iminodiacetic acid.
Propriétés
Formule moléculaire |
C7H9NO4 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
2-[carboxymethyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-2-3-8(4-6(9)10)5-7(11)12/h1H,3-5H2,(H,9,10)(H,11,12) |
Clé InChI |
PJZLRSBZQYZNOL-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


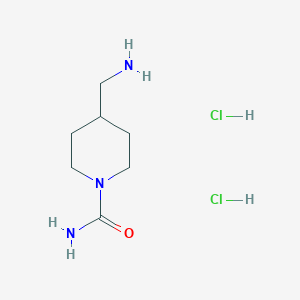
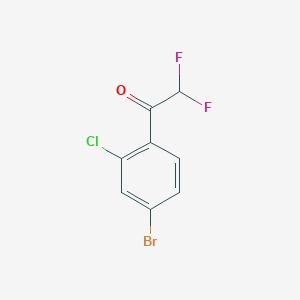


![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
